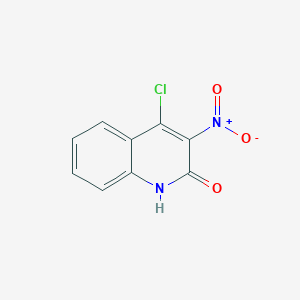

4-chloro-3-nitro-1H-quinolin-2-one

描述

Significance of the Quinolinone Core in Heterocyclic Chemistry Research

The quinolinone framework, a fused system of a benzene (B151609) and a pyridinone ring, is a prominent structural motif in the realm of heterocyclic chemistry. icm.edu.plmdpi.com Its significance is underscored by its presence in a multitude of natural products, particularly alkaloids, and its role as a foundational structure in medicinal chemistry. researchgate.netnih.gov Quinolinone derivatives are recognized for their broad and potent biological activities, which encompass antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. nih.goveco-vector.combiomedpharmajournal.org This wide-ranging bioactivity has established the quinolinone scaffold as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets, thus making it a fertile ground for drug discovery and development. nih.gov The versatility of the quinolinone core allows for extensive chemical modifications, enabling the synthesis of large libraries of compounds for biological screening.

Historical Context of Quinoline-Based Compound Research

The study of quinoline-based compounds has a rich history dating back to the 19th century. A pivotal moment was the isolation of quinine (B1679958) from the bark of the Cinchona tree, a discovery that provided the first effective treatment for malaria. This natural product, with its core quinoline (B57606) structure, sparked immense interest in this class of compounds. The 20th century witnessed significant advancements, including the development of synthetic quinoline-based antimalarial drugs like chloroquine, which became a cornerstone of malaria therapy for decades. researchgate.net Over the years, research has expanded beyond infectious diseases, with quinoline derivatives being investigated for a vast array of therapeutic applications, solidifying the enduring importance of this heterocyclic system in medicinal chemistry.

Rationale for Focused Investigation of 4-chloro-3-nitro-1H-quinolin-2-one Derivatives

The specific compound, this compound, has garnered attention as a particularly valuable synthetic intermediate. The rationale for its focused investigation lies in the strategic placement of its functional groups, which imparts a unique chemical reactivity. The presence of a chloro group at the 4-position, activated by the strongly electron-withdrawing nitro group at the adjacent 3-position, renders the 4-position highly susceptible to nucleophilic substitution reactions.

This inherent reactivity makes this compound an excellent starting material for the synthesis of a diverse range of 4-substituted quinolinone derivatives. By reacting it with various nucleophiles (e.g., amines, thiols, azides), chemists can readily introduce a wide array of functional groups at the 4-position, creating a library of novel compounds with potentially diverse biological activities. The nitro group itself can be further modified, for instance, through reduction to an amino group, which can then be subjected to a variety of chemical transformations, further expanding the chemical space accessible from this scaffold. The investigation of 4-hydroxy-3-nitroquinolin-2(1H)-ones as potent and selective antagonists at the glycine (B1666218) site of NMDA receptors further highlights the potential of this substitution pattern in designing neurologically active agents. nih.gov

A plausible synthetic route to this compound begins with the synthesis of 4-hydroxy-1H-quinolin-2-one, which can be achieved through methods like the Conrad-Limpach reaction. nih.gov The subsequent nitration of the corresponding 2,4-quinolinediol (B147529) yields 4-hydroxy-3-nitro-1H-quinolin-2-one. nih.govnih.gov The final step involves the chlorination of the 4-hydroxy group, a common transformation in heterocyclic chemistry, to afford the target compound.

The biological potential of derivatives stemming from similar chloro-nitro aromatic scaffolds has been demonstrated. For instance, various quinazolinone and quinazoline (B50416) derivatives, which share structural similarities with quinolinones, have shown significant antimicrobial and cytotoxic activities. nih.govnih.goveco-vector.combiomedpharmajournal.orgnih.gov Studies on 4-chloro-3-nitrophenylthiourea derivatives have revealed high antibacterial activity against both standard and hospital strains, with MIC values as low as 0.5-2 μg/mL. mdpi.com This underscores the potential for discovering new therapeutic agents through the exploration of derivatives of this compound.

Table 1: Representative Biological Activities of Structurally Related Quinolone and Quinazolinone Derivatives

| Compound Class | Biological Activity | Target Organism/Cell Line | Reported Efficacy (Example) |

| 2,3,6-trisubstituted Quinazolin-4-ones | Antimicrobial | E. coli, A. niger, C. albicans | Excellent activity against various strains |

| 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives | Antibacterial, Antifungal | S. aureus, E. coli, A. fumigatus | Strong activity against both bacterial and fungal species |

| 4-Aminoquinazoline Derivatives | Anticancer | EGFR tyrosine kinases | Irreversible inhibition of ErbB1, ErbB2, and ErbB4 receptors |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | Antiproliferative | Four cancer cell lines | GI50 values ranging from 22 nM to 31 nM |

属性

IUPAC Name |

4-chloro-3-nitro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O3/c10-7-5-3-1-2-4-6(5)11-9(13)8(7)12(14)15/h1-4H,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYSTJLGTLBBTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)N2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Development for 4 Chloro 3 Nitro 1h Quinolin 2 One and Its Precursors

Classical and Contemporary Synthetic Approaches to the Quinolin-2-one Core

The quinolin-2-one nucleus is a foundational structure in medicinal chemistry, and its synthesis has been a subject of extensive research for over a century. Methodologies have evolved from traditional condensation reactions to sophisticated modern catalytic systems.

Skraup and Doebner-von Miller-type Condensations in Quinolinone Synthesis

The Skraup and Doebner-von Miller reactions are cornerstone methods for the synthesis of quinolines, which can be adapted for the preparation of quinolin-2-ones.

The Skraup synthesis , first reported by Zdenko Hans Skraup in 1880, traditionally involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to form a quinoline (B57606) iipseries.orgwikipedia.org. The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring system iipseries.org. While powerful, the archetypal Skraup reaction is known for its often violent nature, which has led to modifications using milder oxidizing agents or the addition of moderators like ferrous sulfate (B86663) wikipedia.org.

The Doebner-von Miller reaction , a variation of the Skraup synthesis, utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of substituted quinolines iipseries.orgnih.govwikipedia.org. This method is also typically conducted under acidic conditions nih.gov. The mechanism is believed to involve the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation acs.org. A proposed fragmentation-recombination mechanism has also been studied using isotope labeling experiments wikipedia.orgnih.gov.

| Reaction | Key Reactants | Conditions | Product Scope |

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Concentrated H₂SO₄, Heat | Primarily unsubstituted or benzene-ring substituted quinolines iipseries.orgwikipedia.org |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Acid catalyst (Brønsted or Lewis) | 2- and/or 4-substituted quinolines nih.govwikipedia.org |

Modern Annulation Reactions and Cyclizations for Quinolin-2-one Formation

Contemporary organic synthesis has introduced a plethora of more refined and efficient methods for the construction of the quinolin-2-one core, often featuring the use of transition metal catalysts and offering greater functional group tolerance and regioselectivity.

Palladium-catalyzed reactions have become particularly prominent. One such approach involves a C-H bond activation/C-C bond formation/cyclization cascade process, which allows for the synthesis of quinolinone derivatives from simple anilines and acrylates nih.gov. This method provides a more atom-economical and step-efficient route to these heterocyclic systems. Other palladium-catalyzed methods include carbonylative annulation of alkynes and sequential Heck reactions followed by cyclization nih.gov.

Annulation reactions represent another powerful strategy. For instance, a [3+3] annulation strategy utilizing a domino aldol-SNAr-dehydration sequence has been developed to fuse six-membered cyclic amides onto aromatic substrates, leading to the formation of polysubstituted quinolin-2(1H)-ones researchgate.net. Annulation reactions involving nitroalkenes have also been explored for the synthesis of various nitrogen-containing heterocycles chim.itresearchgate.net.

Other modern cyclization methods include:

Copper-catalyzed cyclization of 1-(2-halophenyl)-2-en-3-amin-1-ones to form 1,2-disubstituted 4-quinolones organic-chemistry.org.

Transition-metal-free oxidative cyclization of alkynes with isatins as a facile route to structurally diverse 4-quinolones organic-chemistry.org.

Microwave-assisted synthesis from aniline derivatives and malonic acid or its esters to produce 4-hydroxy-1H-quinolin-2-ones, which are valuable precursors nih.gov.

| Method | Key Features | Example Transformation |

| Pd-Catalyzed C-H Activation/Cyclization | High atom economy, uses simple starting materials | Aniline + Acrylate → Substituted Quinolinone nih.gov |

| [3+3] Annulation | Domino sequence, forms polysubstituted products | 2-Arylacetamide + 2-Fluorobenzaldehyde derivative → Disubstituted Quinolin-2(1H)-one researchgate.net |

| Cu-Catalyzed Cyclization | Tolerates various functional groups | 1-(2-Bromophenyl)-2-en-3-amin-1-one → 1,2-Disubstituted 4-Quinolone organic-chemistry.org |

Targeted Synthesis of 4-chloro-3-nitro-1H-quinolin-2-one

The synthesis of this compound requires a multi-step approach that carefully considers the installation of the chloro and nitro substituents with the correct regiochemistry.

Precursor Synthesis and Halogenation Strategies

A common and effective strategy for introducing a chloro group at the 4-position of a quinolin-2-one is through the chlorination of a 4-hydroxy-quinolin-2-one precursor. 4-Hydroxy-1H-quinolin-2-ones can be synthesized through various methods, including the microwave-assisted reaction of anilines with malonic acid derivatives nih.gov.

Once the 4-hydroxy-3-nitro-1H-quinolin-2-one precursor is obtained, the hydroxyl group can be converted to a chloro group. This transformation is typically achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅). A similar approach has been documented for the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, where the chlorination step follows cyclization and nitration researchgate.netatlantis-press.com. The synthesis of 4-chloro-8-methylquinolin-2(1H)-one from its corresponding 4-hydroxy precursor has also been described mdpi.com.

Alternatively, a TMSCl-mediated cascade cyclization of ortho-propynol phenyl azides has been shown to be an efficient approach for the synthesis of 4-chloro quinolines rsc.org.

Nitration Reactions and Regioselectivity

The introduction of a nitro group at the 3-position of the quinolin-2-one ring is a crucial step. The regioselectivity of nitration is highly dependent on the directing effects of the existing substituents on the ring and the reaction conditions.

Nitration of a 4-hydroxy-quinolin-2-one precursor would likely lead to substitution at the 3-position due to the activating and ortho, para-directing nature of the hydroxyl and the deactivating effect of the carbonyl group. The nitration of 4-hydroxy-3-methylquinoline has been studied, providing insights into the reactivity of such systems rsc.org.

Conversely, if starting with a 4-chloro-1H-quinolin-2-one, electrophilic nitration would need to be carefully controlled to achieve the desired 3-nitro substitution. The chloro group is a deactivating but ortho, para-directing substituent. The interplay between the directing effects of the chloro group and the electronic nature of the quinolinone ring system would determine the outcome of the nitration reaction. A general method for the synthesis of 4-chloro-3-nitrobenzonitrile (B1361363) involves the nitration of p-chlorobenzonitrile, highlighting the feasibility of nitrating a chlorinated aromatic ring guidechem.com.

| Starting Material | Reagents | Product |

| 4-Hydroxy-1H-quinolin-2-one | HNO₃ / H₂SO₄ | 4-Hydroxy-3-nitro-1H-quinolin-2-one |

| 4-Hydroxy-3-nitro-1H-quinolin-2-one | POCl₃ / PCl₅ | This compound |

| 4-Chloro-1H-quinolin-2-one | HNO₃ / H₂SO₄ | This compound (regioselectivity needs to be considered) |

Multi-component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step rsc.org. While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied to construct highly substituted quinolinone cores. For instance, palladium-catalyzed four-component reactions have been developed for the one-pot synthesis of N-substituted quinazolin-4(3H)-ones, a related class of heterocycles mdpi.com.

One-pot syntheses, which involve sequential reactions in a single reaction vessel without the isolation of intermediates, also provide a streamlined approach. The synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline through a three-step sequence of cyclization, nitration, and chlorination in a one-pot fashion is a relevant example of this strategy's potential researchgate.netatlantis-press.com. The development of a one-pot or multi-component reaction for this compound would represent a significant advancement in the synthesis of this and related compounds.

Advanced Structural Characterization and Spectroscopic Analysis of 4 Chloro 3 Nitro 1h Quinolin 2 One Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of quinolinone derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for precise positional and conformational analysis. uncw.eduuncw.edu

In ¹H NMR spectra of quinolinone derivatives, the chemical shifts (δ) of the protons are highly dependent on their position within the heterocyclic ring system and the electronic nature of the substituents. tsijournals.com For a compound like 4-chloro-3-nitro-1H-quinolin-2-one, the protons on the benzene (B151609) ring typically appear in the aromatic region (around 7.0-8.5 ppm). The presence of the electron-withdrawing nitro (NO₂) and chloro (Cl) groups deshields adjacent protons, causing their signals to shift to a lower field (higher ppm values). ucl.ac.uk The proton on the nitrogen atom (N-H) of the quinolinone ring is also observable and its chemical shift can be influenced by solvent and hydrogen bonding. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. tsijournals.com The signals for carbons directly attached to electronegative atoms like nitrogen, oxygen, and chlorine appear at a lower field. tsijournals.com For instance, the carbonyl carbon (C=O) of the quinolin-2-one core is highly deshielded and typically resonates in the range of 160-165 ppm. nih.gov Carbons bonded to the chloro (C-Cl) and nitro (C-NO₂) groups also exhibit characteristic downfield shifts.

Conformational analysis, particularly for more flexible derivatives, can be elucidated using advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy). COSY experiments reveal proton-proton coupling networks, helping to assign which protons are adjacent to one another in the molecular structure. ipb.pt NOESY provides information about the spatial proximity of protons, which is crucial for determining the three-dimensional conformation and the relative orientation of different parts of the molecule. ipb.pt

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Quinolin-2-one Derivatives

| Atom/Group | Technique | Typical Chemical Shift (δ) Range (ppm) | Notes |

|---|---|---|---|

| Aromatic Protons (C-H) | ¹H NMR | 7.0 - 8.5 | Shifts are influenced by the position and nature of substituents. nih.gov |

| Amide Proton (N-H) | ¹H NMR | 10.0 - 12.0 | Broad signal, position is solvent-dependent. acs.org |

| Carbonyl Carbon (C=O) | ¹³C NMR | 160 - 165 | Characteristic downfield shift. nih.gov |

| Aromatic Carbons (C-C, C-H) | ¹³C NMR | 115 - 150 | Substituent effects cause a wide range of shifts. tsijournals.com |

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions

Studies on closely related quinolinone structures reveal common packing motifs. researchgate.net For example, 3-chloro-4-methylquinolin-2(1H)-one, an analogue of the title compound, crystallizes in a centrosymmetric space group and its molecules form hydrogen-bonded dimers. researchgate.net This dimerization occurs through a pair of N-H···O=C hydrogen bonds between the amide proton of one molecule and the carbonyl oxygen of an adjacent molecule, creating a stable R²₂(8) ring motif. researchgate.net This type of interaction is a hallmark of the crystal engineering of lactam-containing structures. rsc.org

Table 2: Representative Crystallographic Data for a Substituted Quinolin-2-one Derivative (3-Chloro-4-methylquinolin-2(1H)-one)

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₈ClNO | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| Key Intermolecular Interaction | N-H···O Hydrogen Bonds | researchgate.net |

| Supramolecular Motif | R²₂(8) Dimers | researchgate.net |

| Other Interactions | π–π stacking | researchgate.net |

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Confirmation

Mass spectrometry (MS) is a powerful technique used to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion ([M]⁺), which must match the calculated theoretical mass (223.9989 Da) for unambiguous confirmation of its elemental composition. nih.govebi.ac.uk

The fragmentation of quinoline (B57606) and quinolinone derivatives under electron impact ionization typically follows characteristic pathways. mcmaster.ca The molecular ion is often the most abundant peak in the spectrum, indicating a stable heterocyclic system. The fragmentation of this compound would be expected to proceed through the sequential loss of its functional groups.

A plausible fragmentation pathway would involve:

Loss of the nitro group: Initial cleavage of the C-NO₂ bond would result in the loss of a nitrogen dioxide radical (•NO₂, 46 Da).

Loss of carbon monoxide: The quinolinone ring can eliminate a molecule of carbon monoxide (CO, 28 Da), a common fragmentation for lactam structures.

Loss of chlorine: The chlorine atom can be lost as a radical (•Cl, 35/37 Da), showing a characteristic isotopic pattern.

Loss of hydrogen cyanide: The quinoline ring itself can break apart by expelling hydrogen cyanide (HCN, 27 Da), a signature fragmentation for many nitrogen-containing heterocyclic compounds. mcmaster.ca

By analyzing the masses of the resulting fragment ions, a detailed picture of the molecule's connectivity can be constructed, corroborating the structure determined by other spectroscopic methods.

Table 3: Plausible Mass Spectrometry Fragmentation for this compound

| Ion | Formula | Proposed m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₉H₅ClN₂O₃]⁺ | 224/226 | Molecular Ion (showing Cl isotope pattern) |

| [M - NO₂]⁺ | [C₉H₅ClO]⁺ | 178/180 | Loss of nitro group |

| [M - NO₂ - CO]⁺ | [C₈H₅Cl]⁺ | 150/152 | Subsequent loss of carbon monoxide |

| [M - Cl]⁺ | [C₉H₅N₂O₃]⁺ | 189 | Loss of chlorine radical |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Bonding Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. libretexts.org Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint". libretexts.org For this compound, the spectrum would be dominated by absorptions corresponding to its key structural motifs. nih.gov

The most prominent bands would include:

N-H Stretch: A moderate to sharp absorption band for the amide N-H bond, typically appearing in the region of 3200-3400 cm⁻¹. acs.org

C=O Stretch: A strong, sharp absorption from the carbonyl group of the lactam ring, expected around 1650-1700 cm⁻¹. libretexts.org The exact position is sensitive to conjugation and hydrogen bonding.

C=C Stretch: Aromatic C=C bond stretching vibrations appear as a series of bands in the 1450-1610 cm⁻¹ region. scielo.br

NO₂ Stretches: The nitro group gives rise to two distinct and strong absorptions: an asymmetric stretch typically between 1500-1550 cm⁻¹ and a symmetric stretch between 1315-1355 cm⁻¹. scielo.br

C-Cl Stretch: The vibration of the carbon-chlorine bond is found in the fingerprint region of the spectrum, usually between 600-800 cm⁻¹.

The presence of these specific bands in the IR or Raman spectrum provides compelling evidence for the molecular structure. Comparing experimental frequencies with those calculated using theoretical methods, such as Density Functional Theory (DFT), can further refine the vibrational assignments and offer deeper insights into the bonding environment. nih.govresearchgate.net

Table 4: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (N-H) | Stretch | 3200 - 3400 | Medium |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium-Weak |

| Carbonyl (C=O) | Stretch | 1650 - 1700 | Strong |

| Aromatic (C=C) | Stretch | 1450 - 1610 | Medium-Strong |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1550 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1315 - 1355 | Strong |

| Chloro (C-Cl) | Stretch | 600 - 800 | Medium-Strong |

Reactivity and Derivatization Chemistry of 4 Chloro 3 Nitro 1h Quinolin 2 One

Nucleophilic Substitution Reactions at the C-4 Position (Chlorine Displacement)

The chlorine atom at the C-4 position of the quinolinone ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the electron-withdrawing nitro group at the adjacent C-3 position. The most widely accepted mechanism for this type of reaction involves the initial addition of a nucleophile to the electron-deficient C-4 carbon, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the chloride ion restores the aromaticity of the ring and yields the substituted product. libretexts.org The stability of the Meisenheimer complex, and thus the facility of the reaction, is greatly increased by electron-withdrawing groups, particularly those at the ortho and para positions relative to the leaving group, which can delocalize the negative charge. libretexts.org

The displacement of the C-4 chlorine by nitrogen and oxygen nucleophiles is a common strategy for derivatizing the 4-chloro-3-nitro-1H-quinolin-2-one scaffold.

Amination: Primary and secondary amines, as well as other nitrogen-based nucleophiles, readily react with chloroquinolines to form the corresponding 4-amino-substituted derivatives. mdpi.comresearchgate.net These reactions are typically carried out in a suitable solvent, and the specific conditions can be tailored based on the nucleophilicity of the amine. This facile substitution allows for the introduction of a wide array of amino functionalities, which can serve as handles for further synthetic transformations or as key pharmacophores in biologically active molecules.

Alkoxylation: Alkoxide ions, generated from alcohols and a base, are effective nucleophiles for displacing the C-4 chlorine. This reaction leads to the formation of 4-alkoxy-3-nitro-1H-quinolin-2-ones. Studies on related 4-chloroquinoline (B167314) systems have shown that they exhibit high reactivity towards methoxide (B1231860) ions, underscoring the feasibility of this transformation. researchgate.net

Table 1: Examples of Amination and Alkoxylation Reactions on Chloroquinoline Scaffolds

| Nucleophile | Reagent/Conditions | Product Type | Reference |

| Amines | Varies with amine reactivity | 4-Amino-3-nitro-1H-quinolin-2-one derivatives | mdpi.comresearchgate.net |

| Methoxide | CH₃ONa / CH₃OH | 4-Methoxy-3-nitro-1H-quinolin-2-one derivative | researchgate.net |

The versatile C-4 position also reacts with other heteroatom nucleophiles, such as sulfur and nitrogen-based compounds like thiols and hydrazines.

Thiols: Thiolates, the conjugate bases of thiols, are potent nucleophiles that can displace the C-4 chlorine to yield 4-thioether derivatives. The reaction of analogous compounds like 4-chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione with thiophenol demonstrates the successful introduction of arylthio groups at this position. researchgate.net The reaction between 4-chloro-7-nitrobenzofurazan (B127121) and thiol compounds has been shown to form 4-thio derivatives, although the reaction can be complex and may involve intermediate Meisenheimer-type complexes. nih.gov

Hydrazines: Hydrazine (B178648) hydrate (B1144303) is a common reagent used to introduce a hydrazinyl group at the C-4 position. mdpi.com This reaction typically proceeds by heating the chloroquinoline derivative with hydrazine hydrate in a suitable solvent, such as ethanol. mdpi.com The resulting 4-hydrazinyl-quinolin-2-ones are valuable intermediates themselves, as they can undergo further reactions, such as autoxidation or condensation, to form more complex polycyclic heterocyclic systems like pyridazino[4,3-c:5,6-c′]diquinolines. mdpi.com The reaction of 4-chloroquinazolines with hydrazines can also lead to ring transformation products, such as 1,2,4-triazoles, depending on the reaction conditions. rsc.org

Table 2: Reactions with Thiols and Hydrazines

| Nucleophile | Reagent/Conditions | Product Type | Reference |

| Thiophenol | Base, solvent | 4-(Phenylthio)-3-nitro-1H-quinolin-2-one derivative | researchgate.net |

| Hydrazine Hydrate | Ethanol, reflux | 4-Hydrazinyl-3-nitro-1H-quinolin-2-one | mdpi.commdpi.com |

While less common than reactions with heteroatom nucleophiles, the C-4 chlorine can also be displaced by carbon-based nucleophiles. These reactions are significant as they allow for the formation of carbon-carbon bonds, enabling the extension of the carbon skeleton. For instance, active methylene (B1212753) compounds like malononitrile, in the presence of a base, can act as carbon nucleophiles to substitute the chlorine atom in related chloro-heterocyclic systems. researchgate.net The general reactivity of carbon nucleophiles, such as Grignard reagents and acetylides, involves nucleophilic addition to carbonyl groups, but their application in SNAr reactions on highly electron-deficient rings like this compound is also synthetically plausible. youtube.com

Transformations of the Nitro Group at the C-3 Position

The nitro group at the C-3 position is not merely an activating group for nucleophilic substitution; it is also a functional group that can undergo a variety of chemical transformations, most notably reduction.

The reduction of aromatic nitro groups is a fundamental transformation in organic synthesis, providing access to various nitrogen-containing functionalities. wikipedia.orgmasterorganicchemistry.com A wide range of reagents and conditions can be employed to achieve this, with the final product depending on the specific reducing agent and reaction parameters.

Reduction to Amines: The most common transformation is the complete reduction of the nitro group to a primary amine (NH₂). This can be accomplished using several methods:

Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel is a highly effective method for reducing both aromatic and aliphatic nitro groups. masterorganicchemistry.comcommonorganicchemistry.com Raney nickel is sometimes preferred when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com

Metal/Acid Systems: The use of an easily oxidized metal in an acidic medium is a classic and reliable method. Common combinations include iron (Fe) in acetic acid, tin (Sn) or zinc (Zn) with hydrochloric acid (HCl), and tin(II) chloride (SnCl₂). masterorganicchemistry.comcommonorganicchemistry.comresearchgate.net SnCl₂ is considered a mild reagent that can selectively reduce nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com The resulting 3-amino-4-chloro-1H-quinolin-2-one is a key intermediate for synthesizing fused heterocyclic systems like imidazo[4,5-c]quinolines. researchgate.net

Partial Reduction Products: Under controlled conditions or with specific reagents, the nitro group can be partially reduced to other oxidation states.

Hydroxylamines: Reduction with reagents like zinc metal in aqueous ammonium (B1175870) chloride can yield the corresponding hydroxylamine (B1172632) derivative. wikipedia.org

Azo and Azoxy Derivatives: The use of metal hydrides like lithium aluminum hydride (LiAlH₄) on aromatic nitro compounds tends to produce azo compounds (R-N=N-R'). commonorganicchemistry.com Treatment of nitroarenes with excess zinc metal can lead to the formation of N,N'-diarylhydrazine. wikipedia.org

Table 3: Common Reagents for Nitro Group Reduction

| Reagent/Conditions | Primary Product | Notes | Reference |

| H₂ / Pd/C | Amine | Common and efficient method. | commonorganicchemistry.com |

| H₂ / Raney Nickel | Amine | Useful for substrates with sensitive halogen groups. | commonorganicchemistry.com |

| Fe / Acid (e.g., HCl, AcOH) | Amine | Mild and selective method. | masterorganicchemistry.com |

| SnCl₂ | Amine | Mild conditions, good for multifunctional compounds. | commonorganicchemistry.com |

| Zn / NH₄Cl | Hydroxylamine | Example of partial reduction. | wikipedia.org |

| LiAlH₄ | Azo Compound | Not suitable for preparing primary amines from nitroarenes. | commonorganicchemistry.com |

The nitro group at C-3 plays a crucial role in activating the C-4 position toward nucleophilic attack. Electron-withdrawing groups that deactivate aromatic rings for electrophilic substitution (like nitration or Friedel-Crafts) have the opposite effect in nucleophilic aromatic substitution. libretexts.org They activate the ring for this type of reaction.

The -NO₂ group exerts a powerful electron-withdrawing effect through both induction and resonance. Its presence significantly lowers the electron density of the quinolinone ring, particularly at the ortho and para positions. In this compound, the nitro group is ortho to the C-4 chlorine. When a nucleophile attacks the C-4 position, it forms a negatively charged Meisenheimer complex. The nitro group provides substantial stabilization to this intermediate by delocalizing the negative charge through resonance. libretexts.orgck12.org This stabilization lowers the activation energy of the reaction, making the displacement of the chloride ion much more favorable than it would be on an unsubstituted chloroquinoline ring. ck12.org This electronic activation is fundamental to the rich derivatization chemistry of the title compound.

Ring Transformation and Annulation Reactions

The this compound framework can undergo significant structural modifications through reactions with binucleophiles, leading to the formation of novel fused heterocyclic systems. These reactions often proceed via a Ring-Opening, Ring-Closure (RORC) mechanism, where a nucleophile attacks the quinolinone ring, leading to its cleavage, followed by an intramolecular cyclization to form a new ring system.

A notable example involves the reaction of similar 4-chloro-3-nitro-pyrano[3,2-c]quinoline-2,5-diones with hydrazine hydrate. In this transformation, the nucleophilic hydrazine attacks the pyrone ring, leading to its opening. Subsequent intramolecular condensation and loss of HCl result in the formation of a pyrazolone (B3327878) ring fused to the quinolinone core. researchgate.net This type of reaction highlights the potential of using various binucleophiles to construct diverse polycyclic heteroaromatic compounds. For instance, reactions with reagents like cyanoguanidine or S-methylisothiourea can be employed to annulate pyrimidine (B1678525) rings onto the quinolinone scaffold. researchgate.net

These transformations are valuable in synthetic chemistry as they provide a pathway to complex molecules with potential biological activities from a single, versatile precursor. The specific outcome of the reaction is highly dependent on the nature of the binucleophile used.

| Binucleophile | Reaction Conditions | Resulting Fused Ring | Product Class |

|---|---|---|---|

| Hydrazine Hydrate | Boiling DMF | Pyrazole (B372694) | Pyrazolo[4,3-c]quinolin-2-one derivatives researchgate.netresearchgate.net |

| Cyanoguanidine | - | Aminopyrimidine | Pyrimido[4,5-c]quinolin-2-one derivatives |

| S-Methylisothiourea | - | Thiouracil | Pyrimido[4,5-c]quinolin-2-one derivatives |

Annulation reactions, which involve the formation of a new ring onto an existing one, represent a powerful strategy for synthesizing fused quinolinone systems. nih.govrsc.orgtandfonline.comthieme-connect.com Various methods, often catalyzed by transition metals like palladium, have been developed to construct tricyclic and polycyclic 2-quinolones. rsc.orgrsc.org For instance, intramolecular carbonylative annulation of appropriately substituted anilines is an efficient route to 4,5-fused tricyclic 2-quinolones. rsc.orgrsc.org While not specifically demonstrated on this compound, these general strategies indicate the potential for its elaboration into more complex, annulated structures.

Electrophilic Aromatic Substitution on the Benzenoid Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic systems. purdue.edu In this compound, the benzenoid ring (the benzene (B151609) part of the quinolinone) can undergo EAS, although its reactivity is modulated by the substituents on the heterocyclic ring.

The key factors influencing the position of substitution are the activating and directing effects of the fused ring system. The amide group (-NH-C=O) within the pyridinone ring acts as an electron-donating group through resonance, thereby activating the fused benzenoid ring towards electrophilic attack. As an electron-donating group, it is an ortho, para-director. lumenlearning.comyoutube.com This directs incoming electrophiles primarily to the C-6 and C-8 positions of the quinolinone core. Conversely, the electron-withdrawing nitro and chloro groups on the pyridinone ring deactivate the entire heterocyclic system, but their influence on the remote benzenoid ring's EAS reactivity is less pronounced than the activating effect of the amide group.

Therefore, standard electrophilic substitution reactions are expected to proceed at the C-6 and C-8 positions. The precise ratio of isomers would depend on steric hindrance and the specific reaction conditions.

| Reaction | Reagents | Expected Product | Position of Substitution |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted derivative | C-6 and C-8 |

| Bromination | Br₂/FeBr₃ | Bromo-substituted derivative | C-6 and C-8 |

| Chlorination | Cl₂/AlCl₃ | Chloro-substituted derivative | C-6 and C-8 |

| Sulfonation | Fuming H₂SO₄ | Sulfonic acid derivative | C-6 and C-8 |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Acyl-substituted derivative | C-6 and C-8 |

Functionalization at the N-1 Position

The N-1 position of this compound features an amide proton that is amenable to substitution, providing a straightforward handle for derivatization. The acidity of this N-H proton allows for its removal by a suitable base, generating a nucleophilic amide anion. This anion can then react with a variety of electrophiles to install different functional groups at the nitrogen atom.

N-Alkylation is a common transformation, typically achieved by treating the quinolinone with an alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) chloride) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net This reaction leads to the formation of N-alkylated quinolin-2-one derivatives. Studies on similar quinolin-2-ones have shown that N-alkylation is often the major pathway, though O-alkylation can sometimes occur as a competing side reaction, depending on the substituents and reaction conditions. researchgate.net

N-Arylation can also be accomplished, often using transition metal-catalyzed cross-coupling reactions. For example, the Chan-Lam coupling reaction, which uses copper catalysts and aryl boronic acids, is an effective method for the N-arylation of 2-quinolones. nih.gov This reaction allows for the introduction of various substituted aryl groups at the N-1 position, significantly expanding the molecular diversity of the scaffold. nih.gov

Other functionalizations, such as N-acylation , are also possible, further highlighting the versatility of the N-1 position as a point for chemical modification.

| Reaction Type | Electrophile | Base/Catalyst | Solvent | Product |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., R-Br) | K₂CO₃, NaH | DMF, Acetonitrile | 1-Alkyl-4-chloro-3-nitroquinolin-2-one |

| N-Arylation | Aryl Boronic Acid (e.g., Ar-B(OH)₂) | Cu(OAc)₂ | DMF | 1-Aryl-4-chloro-3-nitroquinolin-2-one nih.gov |

| N-Acylation | Acyl Halide (e.g., R-COCl) | Pyridine, Et₃N | DCM, THF | 1-Acyl-4-chloro-3-nitroquinolin-2-one |

Theoretical and Computational Studies of 4 Chloro 3 Nitro 1h Quinolin 2 One and Its Analogues

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are at the forefront of computational chemistry, providing a foundational understanding of a molecule's electronic landscape. For 4-chloro-3-nitro-1H-quinolin-2-one, these calculations can elucidate the distribution of electrons within the molecule, which is critical for predicting its reactivity.

Detailed research findings from studies on analogous nitroaromatic compounds, such as 4-chloro-3-nitrobenzonitrile (B1361363), have demonstrated the utility of ab initio Hartree-Fock (HF) methods. nih.gov These methods can be employed to calculate key electronic properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a significant indicator of chemical reactivity and stability. nih.gov

A hypothetical QM analysis of this compound would likely reveal a significant polarization of the electron density due to the presence of the electron-withdrawing nitro (-NO2) and chloro (-Cl) groups. The quinolin-2-one core, with its lactam function, further influences the electronic environment. These features are expected to result in a relatively low LUMO energy, making the compound susceptible to nucleophilic attack.

Table 1: Hypothetical Electronic Properties of this compound from QM Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -7.5 eV | Indicates electron-donating capacity |

| LUMO Energy | ~ -2.5 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | ~ 5.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | > 4.0 D | Suggests significant molecular polarity |

Note: The values in this table are hypothetical and serve to illustrate the data obtained from QM calculations.

Density Functional Theory (DFT) for Molecular Geometry and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful and widely used computational method that balances accuracy with computational cost, making it ideal for studying complex molecules like this compound. nih.gov DFT calculations can accurately predict molecular geometries, including bond lengths and angles, as well as spectroscopic properties such as vibrational frequencies (FT-IR and Raman).

In studies of related quinolone-based compounds, DFT has been successfully used to optimize molecular structures and predict their electronic properties. acs.org For this compound, DFT calculations would likely be performed using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)). nih.gov The resulting optimized geometry would provide precise information on the planarity of the quinoline (B57606) ring system and the orientation of the nitro group.

Furthermore, DFT can predict vibrational spectra, which can be compared with experimental data to confirm the molecular structure. The calculated frequencies for the C=O, N-O, and C-Cl stretching modes would be of particular interest. For example, in a study of 4-chloro-3-nitrobenzonitrile, theoretical vibrational frequencies calculated by DFT methods showed good agreement with experimental FT-IR and Raman spectra. nih.gov

Table 2: Predicted Vibrational Frequencies for this compound using DFT

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| C=O stretch | ~ 1680-1700 | Carbonyl group of the quinolinone ring |

| N-O asymmetric stretch | ~ 1520-1540 | Nitro group |

| N-O symmetric stretch | ~ 1340-1360 | Nitro group |

| C-Cl stretch | ~ 700-750 | Chloro substituent |

Note: These are predicted frequency ranges based on typical values for these functional groups.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a molecule over time and its interactions with its environment, such as a biological receptor. uva.nlyoutube.com For this compound, MD simulations could be instrumental in understanding its behavior in a biological context.

An MD simulation of this compound docked into a hypothetical enzyme active site would track the molecule's movements and interactions. This could reveal, for instance, whether the nitro and chloro groups form stable interactions with specific amino acid residues, thereby contributing to the binding affinity. The simulation would also explore the conformational flexibility of the quinolinone ring and its substituents within the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Approaches for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or properties of chemicals based on their molecular structures. ebi.ac.uknih.gov These models are built by establishing a mathematical relationship between a set of molecular descriptors and an observed activity or property.

For a series of quinoline derivatives, QSAR models have been developed to predict their antimalarial activity against Plasmodium falciparum. nih.gov In such a study, various descriptors, including steric, electronic, and hydrophobic parameters, would be calculated for each compound. These descriptors are then correlated with the experimental activity (e.g., pIC50 values) to generate a predictive model.

A hypothetical QSAR study involving this compound and its analogues could reveal the importance of specific structural features for a particular biological activity. For instance, the model might indicate that the presence of a halogen at position 4 and a nitro group at position 3 significantly influences the activity. The predictive power of QSAR models is valuable in drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing. nih.gov

Table 3: Example of Descriptors Used in QSAR/QSPR Models for Quinoline Analogues

| Descriptor Type | Example Descriptor | Information Provided |

| Electronic | Dipole Moment, Atomic Charges | Distribution of charge in the molecule |

| Steric | Molecular Volume, Surface Area | Size and shape of the molecule |

| Hydrophobic | LogP | Lipophilicity of the molecule |

| Topological | Wiener Index, Kier & Hall Indices | Connectivity of atoms in the molecule |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to study experimentally. escholarship.orgrsc.org For this compound, computational studies could be used to explore its synthesis and reactivity.

For example, the synthesis of this compound likely involves the nitration and chlorination of a quinolinone precursor. Computational modeling could elucidate the regioselectivity of these reactions by calculating the activation energies for the formation of different isomers.

Furthermore, the reactivity of this compound in nucleophilic substitution reactions could be investigated. Studies on the reactions of other chloroquinolines have shown that the chlorine atom at position 4 is susceptible to displacement by nucleophiles. mdpi.com Computational modeling could be used to calculate the energy profile for the reaction of this compound with various nucleophiles, helping to predict the most favorable reaction products and conditions. By mapping the potential energy surface, researchers can identify the transition state structures and calculate the activation barriers, providing a detailed understanding of the reaction mechanism.

Applications in Advanced Chemical Synthesis and Materials Science Research

4-chloro-3-nitro-1H-quinolin-2-one as a Versatile Synthetic Building Block

This compound is a quintessential example of a versatile synthetic building block, primarily due to the differential reactivity of its chloro and nitro substituents. The chlorine atom at the 4-position of the quinoline (B57606) ring is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of functional groups by reacting the parent compound with various nucleophiles.

The reactivity of the 4-chloro group is a common feature among chloroquinolines, enabling substitutions with amines, thiols, azides, and other nucleophiles to create a diverse library of 4-substituted quinolinone derivatives. mdpi.comresearchgate.net For instance, reactions with primary and secondary amines lead to the formation of 4-amino-3-nitro-1H-quinolin-2-ones, while reaction with sodium azide (B81097) yields the corresponding 4-azido derivative. mdpi.comresearchgate.net

Simultaneously, the nitro group at the C3 position serves multiple roles. It acts as a powerful electron-withdrawing group, which activates the C4 position, making the chloro substituent more labile and prone to nucleophilic attack. mdpi.com Furthermore, the nitro group itself is a versatile functional handle. It can be readily reduced to an amino group (NH2), which can then participate in a variety of subsequent chemical transformations, including cyclization reactions to form fused heterocyclic systems. This dual functionality is pivotal in its application for building complex molecules. researchgate.net

The table below summarizes the key reactive sites and their synthetic potential.

| Reactive Site | Position | Type of Reactions | Potential Products |

| Chloro Group | C4 | Nucleophilic Aromatic Substitution (SNAr) | 4-amino, 4-alkoxy, 4-thioether, 4-azido derivatives |

| Nitro Group | C3 | Reduction, Cyclization | 3-amino derivatives, Fused heterocycles |

| N-H group | N1 | Alkylation, Acylation | N-substituted quinolinone derivatives |

Design and Synthesis of Complex Heterocyclic Systems

The unique arrangement of functional groups in this compound makes it an ideal starting material for the synthesis of complex, fused heterocyclic systems. The general strategy involves a two-step process: first, a nucleophilic substitution at the C4 position, followed by a chemical transformation involving the C3 nitro group, typically its reduction to an amine, which then acts as an internal nucleophile for a cyclization reaction.

Several research groups have demonstrated the utility of related 4-chloro-3-nitroquinoline (B17048) scaffolds in constructing novel polycyclic molecules. For example, 4-chloro-2-methyl-3-nitroquinolines have been used as precursors to synthesize various fused systems:

Imidazo[4,5-c]quinolines: This is achieved by first substituting the 4-chloro group with an amine, followed by the reduction of the 3-nitro group to create a 3,4-diaminoquinoline intermediate. Subsequent condensation with carbonyl compounds leads to the formation of the fused imidazole (B134444) ring. researchgate.net

1,2,5-Oxadiazolo[3,4-c]quinolines (Furazano[3,4-c]quinolines): These can be prepared by first converting the 4-chloro group to a 4-azido group. Heating the resulting 4-azido-3-nitroquinoline derivative can lead to the formation of the fused oxadiazole ring system. researchgate.net

Benzopyrano[3,2-c]quinolines: Reaction of 4-chloro-3-nitroquinolines with salicylaldehyde, followed by cyclization, can yield these complex benzopyrano-fused structures. researchgate.net

Similarly, the related compound 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione has been shown to undergo reactions with binucleophiles like hydrazine (B178648). This reaction proceeds via a ring-opening-ring-closure (RORC) mechanism, where the pyrone ring is opened and a new pyrazole (B372694) ring is formed, resulting in a pyrazolo-quinolinone framework. researchgate.net These examples highlight the potential of this compound to serve as a key intermediate in the synthesis of diverse and complex heterocyclic structures, which are of significant interest in medicinal chemistry and materials science.

The following table outlines some of the complex heterocyclic systems synthesized from analogous 4-chloro-3-nitroquinoline precursors.

| Precursor Type | Reagents | Fused Heterocyclic System | Reference |

| 4-chloro-2-methyl-3-nitroquinolines | 1. Amines, 2. Reduction, 3. Carbonyl compounds | Imidazo[4,5-c]quinolines | researchgate.net |

| 4-chloro-2-methyl-3-nitroquinolines | 1. NaN3, 2. Heat | 1,2,5-Oxadiazolo[3,4-c]quinolines | researchgate.net |

| 4-chloro-2-methyl-3-nitroquinolines | Salicylaldehyde, then cyclization | Benzopyrano[3,2-c]quinolines | researchgate.net |

| 4-chloro-3-nitropyrano[3,2-c]quinolinedione | Hydrazine Hydrate (B1144303) | Pyrazolo-quinolinones | researchgate.net |

Applications in Fluorescent Probe and Sensor Development

The quinolinone core is a well-established fluorophore, and its derivatives are frequently explored for the development of fluorescent probes and sensors. The photophysical properties of the quinolinone scaffold can be finely tuned by introducing various substituents onto the heterocyclic ring. researchgate.netnih.gov Derivatives of this compound are promising candidates for such applications.

The synthetic versatility of the C4 position allows for the attachment of specific recognition moieties (receptors) for various analytes, such as metal ions, anions, or biologically relevant small molecules. The general design principle for a fluorescent sensor involves linking a receptor unit to the quinolinone fluorophore. Upon binding of the target analyte to the receptor, a change in the electronic properties of the system occurs, leading to a detectable change in the fluorescence output (e.g., "turn-on," "turn-off," or ratiometric response).

For instance, Schiff base structures, which can be readily formed by reacting an amino-substituted quinolinone with an aldehyde, are common chelating sites for metal ions. By first substituting the C4-chloro group of this compound with a suitable diamine and reducing the nitro group, a platform is created for introducing such Schiff base receptors. Quinolinone-based probes have been successfully developed for the detection of ions like Al³⁺ and ClO⁻. researchgate.net The introduction of electron-donating or electron-withdrawing groups can modulate the intramolecular charge transfer (ICT) process, which is a common mechanism for fluorescence sensing. The nitro group at the C3 position, being a strong electron-withdrawing group, can significantly influence the photophysical properties of any fluorescent derivative.

Precursor for Advanced Materials with Tailored Electronic or Optical Characteristics

The electronic properties of quinolinone derivatives can be systematically modified, making them attractive precursors for advanced organic materials. The presence of both a strong electron-withdrawing nitro group and a halogen on the this compound scaffold provides a unique electronic landscape. The properties of materials derived from this precursor can be tailored through strategic chemical modifications.

Theoretical studies, such as those using Density Functional Theory (DFT), on analogous nitro and chloro-substituted heterocyclic systems have shown that these substituents significantly influence the molecule's frontier molecular orbitals (HOMO and LUMO). frontiersin.org The energy gap between the HOMO and LUMO is a critical parameter that determines the electronic and optical properties of the material, including its absorption and emission wavelengths and its potential as an organic semiconductor.

By replacing the chlorine atom with various π-conjugated systems via cross-coupling reactions or other substitution methods, it is possible to extend the π-system of the quinolinone core. This can lead to materials with tailored absorption in the visible or near-infrared regions of the electromagnetic spectrum. Furthermore, the reduction of the nitro group to an amino group transforms a powerful electron-withdrawing substituent into an electron-donating one, providing a powerful method to modulate the electronic characteristics of the final molecule. This "push-pull" architecture is highly desirable for creating materials with significant nonlinear optical (NLO) properties. The ability to create a diverse range of derivatives with finely tuned electronic structures makes this compound a promising precursor for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other functional organic electronic materials.

Structure Activity Relationship Sar Studies of 4 Chloro 3 Nitro 1h Quinolin 2 One Analogues

Impact of Substituent Position and Nature on Biological Activity

The biological activity of quinolin-2-one analogues is profoundly influenced by the type and placement of substituents on the heterocyclic and benzenoid rings. The presence of a hydrogen bond donor (-NH) and an acceptor (-C=O) in the quinolin-2-one scaffold provides a foundation for interaction with various biological targets. ontosight.ai Strategic functionalization at key positions has been shown to be crucial for potency and selectivity.

The C3 and C4 positions of the quinolin-2-one ring are particularly sensitive to substitution. The 4-chloro group in the parent compound is a reactive site, serving as a leaving group for nucleophilic substitution reactions to create a variety of 4-substituted derivatives, including amino, hydrazino, and azido (B1232118) analogues. mdpi.com The nature of the substituent at C4 can dictate the compound's mechanism and spectrum of activity. For instance, in a series of 4-substituted quinolines developed as antimalarials, the 4-aminoalkylamino side chain was found to be optimal for activity. pharmacy180.com

The substituent at the C3 position also plays a critical role. In the case of 4-oxo-3-carboxyl quinolones, this group is essential for targeting bacterial type II topoisomerase. nih.gov For some anticancer quinolin-4-ones, it is believed that the C3 substituent should be coplanar with the quinoline (B57606) ring to maintain activity. mdpi.com The introduction of a methyl group at the C3 position in 4-substituted quinolines has been shown to reduce antimalarial activity. pharmacy180.com The 3-nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the scaffold. The reduction of a nitro group can be a key step in the mechanism of action for certain antimicrobial and antiparasitic drugs. researchgate.netmdpi.com

| Compound/Analogue Series | Key Substituents | Biological Activity | Key Findings | Reference |

|---|---|---|---|---|

| 4-Aminoquinoline Derivatives | 7-Chloro | Antimalarial | The 7-chloro group is optimal for activity. A C3-methyl group reduces activity, while a C8-methyl group abolishes it. | pharmacy180.com |

| 6-Chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one Derivatives | Varied substitutions on the 3-(2-hydroxyethyl) side chain | Anti-Hepatitis B Virus (HBV) | Modifications on the side chain led to compounds with potent inhibitory activity against HBsAg, HBeAg, and HBV DNA replication. | nih.gov |

| 4(1H)-Quinolone Analogues | 6-Chloro, 7-Methoxy, 2-Methyl | Antimalarial (anti-plasmodial) | Identified potent compounds with low nanomolar EC50 values against multidrug-resistant P. falciparum strains. | acs.org |

| Quinoline-based Hydrazones | 4-Chloro and 4-Nitro substitutions on an aryl hydrazone moiety | Antidiabetic (α-glucosidase inhibition) | Halogens or electron-withdrawing groups enhance interactions with enzyme binding sites, improving inhibitory potency. | researchgate.net |

| Quinolone Coupled Hybrids | Quinolone fragment linked to quinoline core | Broad-spectrum antibacterial | Hybrid compound 5d showed potent activity against Gram-positive and Gram-negative bacteria with MIC values of 0.125–8 μg/mL. | nih.gov |

Stereochemical Influence on Reactivity and Biological Profile

Stereochemistry is a fundamental aspect of molecular recognition, and the three-dimensional arrangement of atoms in a drug molecule can have a profound impact on its biological activity, potency, and safety profile. nih.gov For analogues of 4-chloro-3-nitro-1H-quinolin-2-one, the introduction of chiral centers can lead to stereoisomers (enantiomers or diastereomers) with significantly different pharmacological properties. This is often because biological targets, such as enzymes and receptors, are themselves chiral and will interact preferentially with one stereoisomer over another. nih.gov

While specific stereochemical studies on this compound are not extensively documented, the importance of chirality is well-established for the broader quinoline and quinolin-2-one classes. A classic example is the antimalarial drug chloroquine, where the D-isomer is known to be less toxic than its L-isomer, highlighting a stereospecific difference in their interaction with the host's biological systems. pharmacy180.com Many natural products containing the quinolin-2-one scaffold are chiral and their biological effects are often dependent on a specific configuration. researchgate.net

In modern drug design, chirality is intentionally exploited to enhance efficacy and improve pharmacokinetic profiles. For instance, in the development of kinase inhibitors, moving from planar, achiral structures to chiral molecules that can better exploit the three-dimensional nature of the kinase active site is an emerging paradigm. nih.gov The inclusion of a chiral element can lead to unique binding modes, such as the formation of specific water-mediated hydrogen bonds, which can improve both potency and properties like solubility. nih.gov

For analogues derived from this compound, the introduction of a chiral substituent, for example at the N1-position or as part of a side chain replacing the C4-chloro group, would necessitate the evaluation of individual stereoisomers. It is highly probable that one isomer would exhibit greater activity or a better safety profile due to stereoselective uptake into cells or a more favorable interaction with the target protein. nih.gov

Scaffold Hopping and Bioisosteric Replacements Derived from this compound

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to optimize lead compounds by identifying novel core structures or replacing key functional groups to improve potency, selectivity, and pharmacokinetic properties. nih.govcambridgemedchemconsulting.com These approaches have been applied to quinoline-based compounds to generate new therapeutic agents.

Scaffold Hopping involves replacing the central molecular core (the scaffold) with a structurally different but functionally similar moiety. slideshare.net This can lead to new chemical entities with distinct intellectual property, improved properties, or different side-effect profiles. A prominent example involving the quinoline scaffold is its replacement with the quinazoline (B50416) core. In the search for inhibitors of the Staphylococcus aureus NorA efflux pump, this scaffold hop resulted in compounds with improved activity and reduced toxicity. nih.govnih.gov SAR studies revealed that while an extended aromatic portion is needed, the nitrogen atom at position 3 in the quinazoline scaffold could enhance NorA inhibitory activity compared to the carbon at the equivalent position in the quinoline core. nih.gov

| Original Scaffold | New Scaffold | Target/Activity | Rationale/Outcome | Reference |

|---|---|---|---|---|

| Quinoline | Quinazoline | S. aureus NorA Efflux Pump Inhibition | The quinazoline core was identified as a superior scaffold, leading to potent inhibitors with low cytotoxicity. | nih.govnih.gov |

| Quinazoline | Pyrido[3,2-d]pyrimidine, Quinoline | Antitumor (Tubulin Inhibition) | These aromatic heterocycles were found to be effective bioisosteres for the quinazoline A/B ring system, maintaining high potency. | nih.gov |

| Indenone | Isoquinolinone | AT1 Receptor Antagonism | Both scaffolds were identified as active lead compounds, demonstrating a successful scaffold hop between these two cores. | acs.org |

Bioisosteric Replacements focus on the substitution of specific atoms or functional groups with others that possess similar physicochemical properties. cambridgemedchemconsulting.com This strategy is often used to address liabilities in a lead compound, such as metabolic instability or toxicity.

For this compound, both the chloro and nitro groups are prime candidates for bioisosteric replacement.

Nitro Group (NO₂) Replacement: The nitro group, particularly when attached to an aliphatic carbon, is often considered a "non-drug-like" functional group by medicinal chemists due to potential toxicity and metabolic liabilities. nih.govnih.gov A common and successful bioisosteric replacement for the nitro group is the trifluoromethyl (CF₃) group. researchgate.netresearchgate.net The CF₃ group mimics the steric and electronic properties of the nitro group but is generally more metabolically stable. lboro.ac.uk Studies have shown that replacing an aliphatic nitro group with a CF₃ group can result in compounds that are more potent and have improved metabolic stability. nih.govlboro.ac.uk Other potential bioisosteres for the nitro group include the cyano (CN) group. nih.gov

Chloro (Cl) Group Replacement: The chlorine atom is often considered a bioisostere of the methyl (CH₃) group due to similar steric size. u-tokyo.ac.jp However, its electronic properties are very different. Replacing chlorine with other halogens (e.g., bromine) or with groups like cyano (CN) or thiol (SH) can modulate activity, binding interactions, and metabolic pathways. cambridgemedchemconsulting.com For instance, the replacement of a methylthiopropionate fragment with an ethylthioacetate fragment in a triazinoquinazoline series led to a significant improvement in anti-inflammatory activity. nih.gov

| Original Group | Position | Potential Bioisostere | Rationale for Replacement | Reference |

|---|---|---|---|---|

| Nitro (NO₂) | C3 | Trifluoromethyl (CF₃) | Improve metabolic stability, potency, and reduce potential toxicity associated with the nitro group. | nih.govnih.govlboro.ac.uk |

| Nitro (NO₂) | C3 | Cyano (CN) | Mimic the electron-withdrawing nature and size of the nitro group. | nih.gov |

| Chloro (Cl) | C4 | Bromo (Br) | Fine-tune lipophilicity and binding interactions; often a classical bioisosteric replacement. | cambridgemedchemconsulting.com |

| Chloro (Cl) | C4 | Methyl (CH₃) | Classic bioisostere with similar size but different electronic properties, altering polarity and metabolism. | u-tokyo.ac.jp |

Future Perspectives and Emerging Research Avenues for 4 Chloro 3 Nitro 1h Quinolin 2 One

Exploration of Novel Synthetic Pathways and Sustainable Chemistry

The future synthesis of 4-chloro-3-nitro-1H-quinolin-2-one and its analogs is poised to embrace greener and more efficient methodologies. Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. Emerging research is focused on the development of novel synthetic pathways that prioritize sustainability and atom economy.

A promising avenue lies in the application of multicomponent reactions (MCRs) . MCRs offer the advantage of constructing complex molecular architectures, like the quinoline (B57606) scaffold, in a single step from multiple starting materials. This approach not only enhances efficiency but also allows for the creation of diverse libraries of quinolinone derivatives for biological screening. Researchers are exploring various MCRs, such as the Povarov, Gewald, and Ugi reactions, to assemble diverse quinoline structures.

Furthermore, the principles of sustainable chemistry are being increasingly integrated into synthetic protocols. This includes the use of environmentally benign solvents, catalytic processes to minimize waste, and energy-efficient reaction conditions. For instance, the development of base-free and workup-free methods for amide bond formation, a common step in the derivatization of quinolinones, showcases a move towards cleaner chemical synthesis. Future research will likely focus on applying similar principles to the core synthesis of the this compound nucleus, potentially utilizing techniques like microwave-assisted synthesis or flow chemistry to enhance reaction rates and reduce environmental impact.

A key starting material for many quinolinone syntheses is 4-hydroxy-1-methyl-quinolin-2(1H)-one, which can be nitrated to introduce the crucial nitro group. Future work could explore more direct and selective methods for the simultaneous introduction of both the chloro and nitro functionalities, potentially through novel catalytic systems.

Advanced Mechanistic Biological Studies and Target Validation

While preliminary studies have hinted at the potential biological activities of quinolinone derivatives, a deeper understanding of their mechanisms of action is crucial for their therapeutic development. Future research will necessitate a shift towards more sophisticated mechanistic studies to identify and validate specific molecular targets.

The quinoline and quinolone scaffolds are recognized as "privileged structures" in medicinal chemistry, known to interact with a wide range of biological targets. Derivatives have shown potential as antimicrobial and anticancer agents. For instance, the presence of nitro and chloro groups can enhance interactions with microbial targets. Structure-activity relationship (SAR) studies have also indicated that modifications to the quinoline structure can increase cytotoxicity against cancer cell lines.

Future investigations will likely employ a battery of advanced techniques to elucidate these interactions. This includes:

Target Identification and Validation: Utilizing techniques like chemical proteomics, affinity chromatography, and genetic screening to pinpoint the specific proteins or pathways that this compound and its derivatives interact with.

In-depth Enzymatic and Cellular Assays: Moving beyond primary screening to conduct detailed kinetic studies on target enzymes and comprehensive cellular assays to understand the downstream effects of target engagement. For example, recent research on quinolinone hybrids has explored their dual inhibitory activity against acetylcholinesterase and Aβ aggregation, relevant to Alzheimer's disease.

In Vivo Model Systems: Employing relevant animal models of disease to assess the efficacy and pharmacokinetic properties of lead compounds. Studies on related quinoline derivatives have demonstrated their potential in models of malaria and other diseases.

A significant area of future research will be to understand how the specific substitution pattern of this compound contributes to its biological activity. The electron-withdrawing nature of both the chloro and nitro groups is hypothesized to play a key role in its interactions with biological targets.

Rational Design of Next-Generation Quinolinone Derivatives

The core structure of this compound serves as a valuable starting point for the rational design of new and improved therapeutic agents. By systematically modifying its chemical structure, researchers can optimize its potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) studies will continue to be a cornerstone of this effort. By synthesizing and evaluating a series of analogs with variations at different positions of the quinolinone ring, researchers can build a comprehensive understanding of how specific structural features influence biological activity. For example, studies on related quinolinone derivatives have shown that substitutions at the 5-, 6-, and 7-positions can significantly increase potency for certain targets.

The development of multi-target ligands is another exciting frontier. Many complex diseases involve multiple pathological pathways, and compounds that can modulate several targets simultaneously may offer superior therapeutic efficacy. The quinolinone scaffold is well-suited for this approach, and future design strategies will likely focus on creating hybrid molecules that combine the key pharmacophoric features required for interacting with different targets.

Furthermore, the design of prodrugs can be employed to improve the bioavailability and delivery of quinolinone-based compounds to their site of action. This involves chemically modifying the parent compound in such a way that it is inactive until it is metabolized to the active form in the body.

Integration with Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and will undoubtedly play a pivotal role in the future development of this compound derivatives. These computational tools can significantly accelerate the discovery and optimization of new drug candidates.

Key applications of AI and ML in this context include:

Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and their associated biological activities to build predictive models. These models can then be used to screen virtual libraries of quinolinone derivatives and prioritize those with the highest probability of being active.

Quantitative Structure-Activity Relationship (QSAR) Modeling: AI-driven tools can enhance traditional QSAR studies by identifying complex, non-linear relationships between chemical structure and biological activity.

De Novo Drug Design: Generative AI models can be used to design entirely new quinolinone derivatives with desired properties. These models can learn the underlying chemical rules from existing data and then generate novel structures that are likely to be effective.

ADME/Tox Prediction: AI and ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of virtual compounds, allowing researchers to identify and deprioritize candidates with unfavorable profiles early in the discovery process.

常见问题

Q. What are the recommended synthetic routes for 4-chloro-3-nitro-1H-quinolin-2-one?

- Methodological Answer : A common approach involves multi-step functionalization of the quinolinone core. For example, chlorination at the 4-position can be achieved using SOCl₂ or PCl₅, followed by nitration at the 3-position using mixed acids (HNO₃/H₂SO₄). Evidence from analogous syntheses suggests starting with 4-hydroxyquinolin-2-one derivatives, where chlorination is performed prior to nitration to avoid competing reactions . Optimization of reaction conditions (e.g., temperature, stoichiometry) is critical to minimize byproducts such as di-nitrated isomers .

Q. How can the purity and identity of this compound be confirmed?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement, particularly for resolving positional disorder in nitro or chloro substituents .

- Spectroscopy : Combine ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) and IR spectroscopy to confirm functional groups. For example, the carbonyl stretch (C=O) typically appears at ~1680–1700 cm⁻¹, while nitro groups absorb near 1520 cm⁻¹ .

- HPLC-MS : Employ reverse-phase chromatography with UV detection (λ = 254 nm) and high-resolution mass spectrometry for purity assessment (>95%) .

Q. What are the key physicochemical properties of this compound?

- Methodological Answer :

- Molecular weight : Calculated as 238.61 g/mol (C₉H₄ClN₂O₃) using NIST-standardized methods .

- Solubility : Sparingly soluble in water; highly soluble in polar aprotic solvents (e.g., DMF, DMSO).

- Thermal stability : Determine melting point via differential scanning calorimetry (DSC); analogous compounds show decomposition above 200°C .

Advanced Research Questions

Q. How to optimize reaction conditions for introducing nitro groups at the 3-position of the quinolinone scaffold?

- Methodological Answer : Regioselective nitration requires careful control of electronic directing effects. The chloro substituent at the 4-position deactivates the ring, favoring nitration at the 3-position. Use low temperatures (0–5°C) and short reaction times to prevent over-nitration. Computational modeling (DFT) can predict electrophilic aromatic substitution sites by analyzing charge distribution . Validate outcomes with LC-MS to detect trace isomers .

Q. What computational methods are suitable for modeling the electronic structure of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict bond lengths and angles. Compare with X-ray data to validate accuracy .

- Molecular Electrostatic Potential (MEP) Maps : Identify reactive sites for electrophilic/nucleophilic attacks, particularly around the nitro and carbonyl groups .

- TD-DFT : Simulate UV-Vis spectra to correlate with experimental λ_max values .

Q. How to analyze contradictory spectroscopic data during structural elucidation?

- Methodological Answer :